MBM-17S is classified as a small molecule inhibitor. It is derived from structure-based design methodologies aimed at developing selective inhibitors for specific kinases involved in cancer progression. The compound's classification as an antitumor agent stems from its significant biological activity against various cancer cell lines.
The synthesis of MBM-17S involves complex organic chemistry techniques, typically utilizing multi-step synthetic pathways. While specific details on the synthetic route for MBM-17S were not disclosed in the search results, similar compounds often undergo processes such as:
These methods ensure that the compound is synthesized with high purity and yield, crucial for subsequent biological testing.
The molecular structure of MBM-17S can be characterized by its specific arrangement of atoms and functional groups that confer its biological activity. Although detailed structural data was not explicitly provided in the search results, compounds like MBM-17S typically possess:
Structural analyses often involve techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate the precise three-dimensional configuration of the molecule.
MBM-17S participates in several chemical reactions relevant to its mechanism of action. Key interactions include:
These reactions are critical for understanding how MBM-17S exerts its biological effects and can be quantified using techniques such as enzyme-linked immunosorbent assays (ELISA) or flow cytometry.
The mechanism of action of MBM-17S primarily involves its inhibition of Nek2 activity. This kinase plays a crucial role in regulating the cell cycle and promoting mitotic progression. The compound's action can be summarized as follows:
Experimental data supporting these mechanisms often include Western blot analysis to detect changes in protein expression related to apoptosis and cell cycle regulation.
While specific physical and chemical properties were not detailed in the search results, typical analyses for compounds like MBM-17S would include:
These properties are crucial for assessing the practical applications of MBM-17S in therapeutic settings.
MBM-17S has several promising applications, particularly in oncology:
MBM-17S (CAS: 2083624-07-9) is a potent imidazo[1,2-a]pyridine derivative designed for selective Nek2 inhibition. Its molecular structure (C₂₈H₂₈N₆O₂; MW: 480.56 g/mol) features a primary amide group that forms critical hydrogen bonds with the kinase's hinge region, specifically with residues Ala31 and Lys37 in the ATP-binding pocket [5] [10]. The hydrophobic benzyloxy moiety extends into a subpocket stabilized by π-π stacking with Phe148, while the tertiary amine side chain interacts with acidic residues near the solvent front. These interactions confer high-affinity binding, evidenced by an IC₅₀ of 3 nM against recombinant Nek2 kinase [1] [2]. Mutagenesis studies confirm that Cys22 alkylation is not involved, distinguishing MBM-17S from covalent inhibitors like JH295 [10].
Table 1: Key Structural Interactions of MBM-17S with Nek2
Structural Element | Residue Interaction | Interaction Type | Energetic Contribution (ΔG, kcal/mol) |
---|---|---|---|
Primary amide | Ala31/Lys37 | Hydrogen bonding | -2.8 |
Imidazopyridine core | Phe148 | π-π stacking | -3.5 |
Benzyloxy group | Met86/Leu91 | Hydrophobic | -1.9 |
Piperidine amine | Asp159 | Ionic | -1.2 |
MBM-17S exhibits >200-fold selectivity for Nek2 over Aurora kinases (Table 2). Biochemical profiling reveals IC₅₀ values of >600 nM for Aurora A (Alisertib-sensitive) and >1,000 nM for Aurora B (Barasertib-sensitive), attributed to steric exclusion from Aurora's distinct glycine-rich loop [6] [10]. In kinase panels of 398 human kinases, MBM-17S inhibits only RSK1 (IC₅₀=5.4 nM) and DYRK1a (IC₅₀=6.5 nM) at sub-10 nM concentrations, likely due to shared hinge-binding motifs. Molecular dynamics simulations indicate that Aurora A's gatekeeper Thr217 (vs. Met86 in Nek2) creates a narrower hydrophobic cleft, reducing MBM-17S binding affinity by 15-fold [5] [10].
Table 2: Selectivity Profile of MBM-17S Across Mitotic Kinases
Kinase | IC₅₀ (nM) | Cellular Function | Clinical Inhibitor (IC₅₀) |
---|---|---|---|
Nek2 | 3 | Centrosome separation, SAC | MBM-17S (reference) |
Aurora A | >600 | Mitotic entry, spindle assembly | Alisertib (1.2 nM) [6] |
Aurora B | >1,000 | Chromosome condensation, cytokinesis | Barasertib (0.37 nM) [6] |
RSK1 | 5.4 | Growth factor signaling | N/A |
PLK1 | >10,000 | Mitotic progression | Volasertib (0.87 nM) |
MBM-17S triggers dose-dependent G₂/M arrest by disrupting centrosome dynamics and spindle assembly. At 0.25–1.0 μM, it induces accumulation of cells with >4N DNA content (24%–51% in HCT-116 cells) within 24 hours [1] [9]. Mechanistically, Nek2 inhibition prevents phosphorylation of centrosomal proteins Hec1 and C-Nap1, leading to centrosome amplification errors. Consequently, cells activate the spindle assembly checkpoint (SAC), elevating cyclin B1 levels by 4.2-fold and suppressing anaphase-promoting complex (APC/C) activity [5] [9]. This arrests cells in prometaphase, sensitizing them to apoptosis (Figure 1). In Nek2-amplified gastric cancer models (MGC-803), MBM-17S reduces colony formation by 78% at 0.5 μM [9].
Table 3: Cell Cycle Effects of MBM-17S Across Cancer Models
Cell Line | Nek2 Status | MBM-17S (μM) | G₂/M Arrest (%) | >4N DNA Content (%) | Proliferation IC₅₀ (μM) |
---|---|---|---|---|---|
HCT-116 | Moderate | 0.5 | 39.3 | 28.1 | 1.06 [1] |
MGC-803 | High | 0.25 | 32.9 | 22.7 | 0.48 [1] |
Bel-7402 | Low | 1.0 | 18.2 | 12.4 | 4.53 [1] |
G₂/M-arrested cells undergo intrinsic apoptosis via MBM-17S-mediated Bcl-2/Bax dysregulation. Treatment (0.5–1.0 μM, 24h) reduces mitochondrial Bcl-2 expression by 60%–80% while upregulating pro-apoptotic Bax by 3.5-fold, shifting the Bcl-2/Bax rheostat to favor pore formation in mitochondrial membranes [1] [4]. This permeabilization triggers cytochrome c release (confirmed by Western blotting) and caspase-9/3 activation. In HCT-116 cells, 1.0 μM MBM-17S induces apoptosis in 47.1% of cells, quantified by Annexin V staining [1] [8]. The p53-independent mechanism is evidenced by sustained apoptosis in p53-null models, implicating direct Nek2-Bax phosphorylation crosstalk. Glioblastoma studies confirm that elevated Bcl-2/Bax ratios correlate with aggressive phenotypes, underscoring the therapeutic relevance of this axis [4] [8].
Table 4: Apoptotic Biomarker Modulation by MBM-17S
Apoptotic Marker | Change (vs. Control) | Functional Consequence | Detection Method |
---|---|---|---|
Bcl-2 | ↓ 60%-80% | Loss of mitochondrial membrane integrity | Western blot [1] |
Bax | ↑ 3.5-fold | Oligomerization pore formation | Immunofluorescence |
Cytochrome c | Cytosolic translocation | Caspase-9 activation | Subcellular fractionation |
Cleaved caspase-3 | ↑ 5.1-fold | DNA fragmentation | Flow cytometry [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7